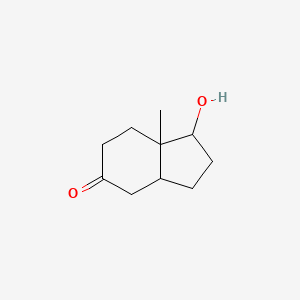
Ethene;oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethene;oxirane, also known as ethylene oxide, is an organic compound with the formula C₂H₄O. It is a cyclic ether and the simplest epoxide, consisting of a three-membered ring with one oxygen atom and two carbon atoms. Ethylene oxide is a colorless and flammable gas with a faintly sweet odor. Due to its strained ring structure, it is highly reactive and participates in various chemical reactions .
Vorbereitungsmethoden
Ethene;oxirane is primarily produced on an industrial scale through the catalytic oxidation of ethene using air or oxygen in the presence of a silver catalyst . This process involves the following reaction: [ \text{C}_2\text{H}_4 + \frac{1}{2}\text{O}_2 \rightarrow \text{C}_2\text{H}_4\text{O} ]
In the laboratory, this compound can also be synthesized by reacting ethene with peroxycarboxylic acids or by dehydrohalogenation of 2-chloroethanol with a base .
Analyse Chemischer Reaktionen
Ethene;oxirane undergoes a variety of chemical reactions, primarily due to the ring strain in its three-membered structure. Some of the key reactions include:
-
Ring-Opening Reactions: : this compound readily reacts with nucleophiles, leading to ring-opening reactions. These reactions can proceed via S_N2 or S_N1 mechanisms, depending on the reaction conditions . Common nucleophiles include water, alcohols, and amines, resulting in products such as ethylene glycol, ethers, and amino alcohols .
-
Oxidation: : this compound can be oxidized to form various products, including ethylene glycol and acetaldehyde .
-
Polymerization: : this compound can undergo polymerization to form poly(ethylene oxide), which is used in various industrial applications .
Wissenschaftliche Forschungsanwendungen
Ethene;oxirane has numerous applications in scientific research and industry:
-
Chemistry: : It is used as a reagent in organic synthesis, particularly in the production of ethylene glycol, which is a precursor for polymers and antifreeze .
-
Biology and Medicine: : this compound is used as a sterilizing agent for medical equipment and supplies due to its ability to kill bacteria, viruses, and fungi .
-
Industry: : It is employed in the production of surfactants, detergents, and emulsifiers. Additionally, it is used in the manufacture of polyurethane foams and as a fumigant .
Wirkmechanismus
The mechanism of action of ethene;oxirane involves its high reactivity due to the ring strain in its three-membered structure. The compound readily undergoes nucleophilic attack, leading to ring-opening reactions. In biological systems, this compound can alkylate DNA and proteins, which contributes to its sterilizing properties .
Vergleich Mit ähnlichen Verbindungen
Ethene;oxirane is unique among epoxides due to its simplicity and high reactivity. Similar compounds include:
-
Propylene oxide: : Another simple epoxide, but with a slightly larger ring structure, making it less reactive than this compound .
-
Aziridine: : A three-membered ring compound with a nitrogen atom instead of oxygen, which also exhibits high reactivity but different chemical properties .
-
Thiirane: : A sulfur-containing analog of this compound, which is less reactive due to the larger atomic size of sulfur compared to oxygen .
This compound’s high reactivity and versatility make it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
43094-71-9 |
|---|---|
Molekularformel |
C4H8O |
Molekulargewicht |
72.11 g/mol |
IUPAC-Name |
ethene;oxirane |
InChI |
InChI=1S/C2H4O.C2H4/c1-2-3-1;1-2/h1-2H2;1-2H2 |
InChI-Schlüssel |
CDCIMUZJPLJFTE-UHFFFAOYSA-N |
Kanonische SMILES |
C=C.C1CO1 |
Verwandte CAS-Nummern |
128163-27-9 126140-91-8 43094-71-9 718637-95-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


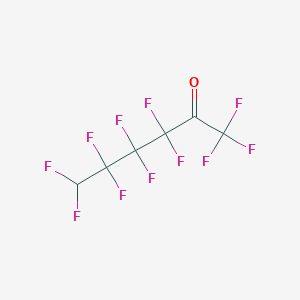
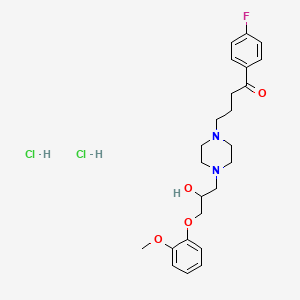
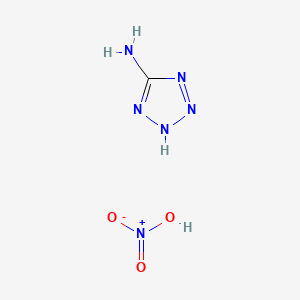
![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
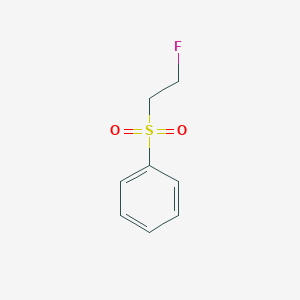
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)

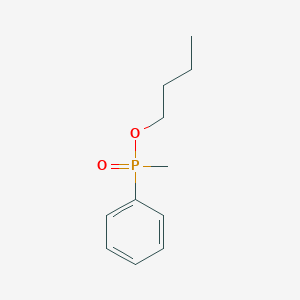
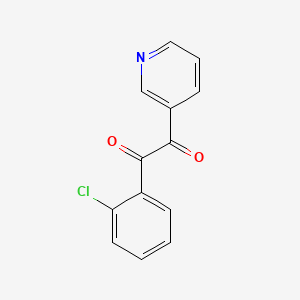

![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)

